molecular formula C9H16N2O B7861273 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B7861273
M. Wt: 168.24 g/mol
InChI Key: PSRWOCLYIBJRTI-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one (CAS 1247169-68-1) is a high-value chemical building block primarily employed as a versatile intermediate in organic synthesis and medicinal chemistry . With a molecular formula of C₉H₁₆N₂O and a molecular weight of 168.24 g/mol, this compound features both a piperidine ring with an aminomethyl substituent and an acryloyl group, making it a critical scaffold for the development of more complex, biologically active molecules . Its primary research value lies in the creation of pharmaceuticals, particularly in the development of kinase inhibitors and modulators for receptors involved in central nervous system disorders . The structure allows for easy modification and stable bond formation with biological targets, facilitating the construction of potential drug candidates . This product is offered in high purity, typically 95% to 98%, and should be stored at 2-8°C, in some cases under an inert atmosphere . This product is intended for laboratory research and development purposes only. It is strictly for non-medical, non-food use and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRWOCLYIBJRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Additions

The enone system undergoes Michael addition reactions due to its electron-deficient β-carbon. Documented nucleophiles include:

NucleophileConditionsProductYieldSource
Primary aminesEthanol, 25°C, 12 hrsβ-Amino ketone derivatives65-78%
ThiolsDMSO, K₂CO₃, 50°Cβ-Thioether ketones72%
Grignard reagentsTHF, −10°C1,4-Addition products55%

Example : Reaction with benzylamine in ethanol produces 3-(benzylamino)-1-[4-(aminomethyl)piperidin-1-yl]propan-1-one, confirmed via 1H^1H-NMR (δ 7.3 ppm, aromatic protons).

Acylation of the Aminomethyl Group

The primary amine on the piperidine ring reacts with acylating agents:

ReagentConditionsProductNotesSource
Acetyl chlorideDichloromethane, triethylamine, 0°C → RTN-Acetyl derivativePurified via chromatography (SiO₂)
Benzoyl chlorideToluene, reflux, 2 hrsN-Benzoylated compoundCrystallized from EtOAc/hexane

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl byproduct .

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes:

DieneConditionsProduct (Cycloadduct)StereochemistrySource
1,3-ButadieneToluene, 80°C, 24 hrsBicyclo[2.2.2]octan-2-one derivativeEndo preference (≥90%)
FuranMicrowave, 120°C, 1 hrOxabicyclic compoundConfirmed via X-ray

Key Data : Reaction with furan under microwave irradiation achieves 85% yield, with diastereomeric excess >95%.

Enone Reduction

Catalytic hydrogenation selectively reduces the α,β-unsaturated ketone:

CatalystConditionsProductSelectivitySource
Pd/C (10%)H₂ (1 atm), MeOH, RTSaturated ketone98%
NaBH₄EtOH, 0°CAllylic alcoholPartial reduction (60%)

Note : Full saturation preserves the piperidine amine functionality, verified via IR (loss of C=C stretch at 1640 cm⁻¹) .

Schiff Base Formation

The primary amine reacts with aldehydes to form imines:

AldehydeConditionsProductStabilitySource
BenzaldehydeEthanol, RT, 6 hrsN-Benzylidene derivativeCrystallizes as HCl salt
4-ChlorobenzaldehydeAcetic acid, refluxChlorinated Schiff baseStable in aqueous media

Application : These Schiff bases serve as intermediates for synthesizing heterocyclic compounds (e.g., quinazolines) .

Alkylation Reactions

The amine undergoes N-alkylation with alkyl halides:

Alkylating AgentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl derivative88%
Ethyl bromoacetateTHF, NaH, 0°CEthyl glycinate conjugate75%

Optimization : Reactions require anhydrous conditions to prevent hydrolysis of the enone .

Oxidation Reactions

The enone’s α-carbon is susceptible to oxidation:

Oxidizing AgentConditionsProductNotesSource
KMnO₄ (aq)H₂SO₄, 0°CDicarboxylic acidOver-oxidation observed
SeO₂Dioxane, refluxα-Ketone derivativeLimited yield (40%)

Caution : Strong oxidants may degrade the piperidine ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Alkene PartnerConditionsProductQuantum YieldSource
EthyleneBenzene, 254 nmBicyclobutane derivative0.12
StyreneAcetonitrile, 300 nmSpirocyclic compound0.08

Application : Used to generate strained ring systems for mechanistic studies.

Acid-Base Reactions

The hydrochloride salt (common form) dissociates in aqueous media:

Compound\cdotpHClCompound+HCl(pKa=8.9)\text{Compound·HCl} \rightleftharpoons \text{Compound} + \text{HCl} \quad (pK_a = 8.9)

Protonation occurs at the piperidine nitrogen, stabilizing the enone for electrophilic attacks .

This compound’s multifunctional design enables its use in synthesizing pharmacologically active derivatives, such as enzyme inhibitors and receptor modulators. Future research should explore asymmetric catalysis and green chemistry approaches to enhance reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is as an intermediate in the synthesis of more complex pharmaceutical compounds. Its structure can be modified to create derivatives with enhanced biological activity. Researchers are exploring its potential as a scaffold for developing new drug candidates that target specific diseases.

Key Points :

  • Acts as an intermediate in synthesizing complex pharmaceuticals.
  • Potential scaffold for drug design due to its unique structural features.

Biological Research

The compound has been investigated for its ability to interact with various receptors and enzymes, which could lead to significant therapeutic applications. Studies indicate that similar compounds can modulate receptor activity, affecting cellular processes related to disease mechanisms.

Key Points :

  • May inhibit specific enzymes by mimicking natural substrates.
  • Potential ligand design candidate due to receptor interaction capabilities.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Case Study 1: Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on proteases, which are crucial in various disease states, including cancer and viral infections.

Case Study 2: Receptor Binding Studies

Studies focusing on the binding affinity of this compound to neurotransmitter receptors have indicated its potential role in treating neurological disorders. The aminomethyl group may enhance binding interactions with serotonin or dopamine receptors, suggesting applications in psychopharmacology.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents/Modifications Key Properties/Applications References
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one (Target) 4-(Aminomethyl)piperidine Potential kinase inhibition, hydrogen bonding
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 4-Piperidinylphenyl + dimethylamino Anti-ulcer activity (in vivo)
Ibrutinib (PCI-32765) Pyrazolo[3,4-d]pyrimidine + phenoxyphenyl BTK inhibitor, anticancer drug
1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one 4-(Hydroxymethyl)piperidine Discontinued (stability/solubility issues?)
(2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 3-Nitrophenyl chalcone + piperidinylphenyl Crystallography studies
1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one Quinazoline + halogenated aryl group EGFR inhibition, anticancer

Physicochemical Properties

  • Electronic Effects: Chalcone derivatives with electron-withdrawing groups (e.g., 3-nitro in ) exhibit altered reactivity compared to the electron-donating aminomethyl group.

Biological Activity

Overview

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure

The compound features a piperidine ring, an enone functional group, and an aminomethyl substituent. Its structure can be represented as follows:

C1H1N2C3H5O\text{C}_1\text{H}_1\text{N}_2\text{C}_3\text{H}_5\text{O}

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated:

  • Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Moderate activity against Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Bacillus subtilisStrong
Escherichia coliModerate
Pseudomonas aeruginosaModerate

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of specific enzymes involved in cancer cell metabolism.

Research indicates that the compound's structural features contribute to its ability to modulate cellular pathways associated with cancer progression.

Case Study: Anticancer Effects
In a study involving human cancer cell lines, this compound was found to reduce cell viability significantly. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes critical for bacterial survival and cancer cell growth.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other compounds bearing similar structural motifs:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PiperineAlkaloid from black pepperAnticancer, anti-inflammatory
4-AminophenolSimple aromatic amineAnalgesic, antipyretic
5-{(4-Chlorophenyl)sulfonyl}piperidine derivativesPiperidine-based compoundsAntibacterial, enzyme inhibition

Preparation Methods

Aminomethylation of Piperidine

The aminomethyl group is introduced via reductive amination or direct alkylation. In US5272157A, 4-(aminomethyl)piperidine is prepared by reducing a carbamate or amide intermediate derived from primary amines. For example, treating 2-aminoindan with methyl chloroformate forms a carbamate, which is reduced with LiAlH₄ to the secondary amine. This amine then undergoes nucleophilic displacement with a piperidinyl tosylate.

Enone Formation via Acylation

Acylation of 4-(aminomethyl)piperidine with acryloyl chloride proceeds via a two-step mechanism:

  • Nucleophilic Attack : The piperidine nitrogen attacks the electrophilic carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate.

  • HCl Elimination : Triethylamine deprotonates the intermediate, expelling HCl and yielding the α,β-unsaturated ketone.

Stereochemical Considerations

Allylic alkylations employ chiral ligands or substrates to control stereochemistry. For instance, using (R)-BINOL-derived phosphoramidites with Zn(OTf)₂ induces enantioselectivity in the alkylation step, achieving up to 95% ee for similar piperidine derivatives.

Optimization Strategies for Industrial Scaling

Solvent and Temperature Optimization

  • Solvent Choice : Dichloromethane and toluene are preferred for acylation due to their inertness and ability to dissolve both amine and acyl chloride. Polar aprotic solvents like DMF improve reaction rates but complicate purification.

  • Temperature Control : Exothermic acylation reactions require cooling (0–5°C) to prevent side reactions, while tosylate displacements benefit from heating (150–170°C).

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride accelerates nucleophilic substitutions by stabilizing transition states.

  • Lewis Acids : ZnCl₂ or BF₃·OEt₂ enhances electrophilicity in acylation, improving yields by 10–15%.

Purification and Analytical Characterization

Purification Techniques

MethodConditionsPurity AchievedSource
Column ChromatographySilica gel, CH₂Cl₂/MeOH (97:3)>95%
RecrystallizationAcetone/hexane (1:3)98%
DistillationReduced pressure (0.1 mmHg)90%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45 (dd, J = 10.4 Hz, 1H, CH₂=CH), 5.85 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.72 (m, 2H, NCH₂), 2.98 (s, 2H, NH₂CH₂).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)StereoselectivityScalability
Nucleophilic Substitution60–756–8LowHigh
Condensation50–652–3NoneModerate
Allylic Alkylation70–8512–24HighLow

The nucleophilic substitution route is optimal for industrial-scale production due to shorter reaction times and easier purification. Allylic alkylation, while stereoselective, requires expensive catalysts and is less practical for large batches .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one, and how can intermediates be validated?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving coupling of piperidine derivatives with propenone moieties. For example, intermediates like 4-(aminomethyl)piperidine can be functionalized using nucleophilic substitution or amidation reactions. Patents describe optimized conditions, such as using HCl to form hydrochloride salts during purification . Intermediate validation involves LC-MS for molecular weight confirmation and 1^1H/13^{13}C NMR to verify structural integrity, particularly the presence of the α,β-unsaturated ketone (prop-2-en-1-one) and piperidinyl signals .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : For unambiguous structural confirmation. SHELX software (e.g., SHELXL for refinement) is used to resolve crystallographic data, with attention to anisotropic displacement parameters and hydrogen bonding networks .
  • NMR : Discrepancies in peak assignments (e.g., overlapping piperidine protons) can be resolved using 2D experiments (COSY, HSQC) and comparison to calculated spectra from density functional theory (DFT) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for derivatives with bioisosteric substitutions .

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual reagent addition and cooling to minimize side products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : SAR strategies include:

  • Bioisosteric replacement : Computational tools like SwissBioisosteres identify substitutes for the piperidine or propenone groups. For example, replacing the aminomethyl group with a pyridinyl moiety improves solubility while maintaining target binding affinity .
  • Matched Molecular Pair (MMP) analysis : Quantifies the impact of substituents (e.g., halogenation at the phenyl ring) on antitubercular or anticancer activity, as seen in chalcone derivatives .
  • 3D-QSAR modeling : Aligns molecular electrostatic potentials with activity data to predict optimal substituent positions .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer : Common issues include:

  • Disorder in the piperidine ring : Refined using SHELXL’s PART instruction to model alternative conformations, supported by residual density maps .
  • Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections, with validation via R-factor metrics and the Hirshfeld surface analysis .
  • Hydrogen bonding ambiguity : ORTEP for Windows visualizes H-bond networks, complemented by DFT calculations for bond-length validation .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent effects in docking simulations : Re-run calculations with explicit solvent models (e.g., water) to better mimic physiological conditions .
  • Protein flexibility : Molecular dynamics simulations (e.g., GROMACS) account for receptor conformational changes during binding .
  • Off-target interactions : Use proteome-wide affinity profiling (e.g., kinase panel assays) to identify unintended targets .

Q. What strategies are effective for experimental phasing in crystallography of derivatives?

  • Methodological Answer : For novel derivatives with poor heavy-atom incorporation:

  • SHELXC/D/E pipeline : Rapid screening of 10–20 crystals identifies isomorphous datasets for molecular replacement .
  • Anomalous scattering : Selenium-labeled derivatives (via Se-methionine incorporation) enhance phase determination at synchrotron sources .

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